2-(4-Chlorophenyl)benzimidazole
Overview
Description
2-(4-Chlorophenyl)benzimidazole is a chemical compound with the linear formula C13H9ClN2 . It has been used as a reactant in the synthesis of benzylsulfanyl ((phenylbenzimidazolyl)methyl)oxadiazoles with antioxidant activity .
Molecular Structure Analysis
The molecular formula of 2-(4-Chlorophenyl)benzimidazole is C13H9ClN2 . The structure includes a benzimidazole core with a chlorophenyl group attached at the 2-position .Chemical Reactions Analysis
Benzimidazoles, including 2-(4-Chlorophenyl)benzimidazole, can undergo a variety of chemical reactions. For instance, they can participate in C-H functionalization and condensation reactions .Physical And Chemical Properties Analysis
2-(4-Chlorophenyl)benzimidazole is a solid at 20 degrees Celsius . Its molecular weight is 228.68 . The melting point of a similar compound, 2-(2-Chlorophenyl)benzimidazole, is reported to be between 234-238 °C .Scientific Research Applications
Plant Growth Enhancement
- Field : Agricultural Science
- Application : “2-(4-Chlorophenyl)benzimidazole” is used as a priming agent to enhance seed quality, rapid germination, and stress resistance in wheat .
- Method : The compound is used to prime wheat seeds. Priming is a technique used to enhance seed quality for better crop performance and abiotic stress management .
- Results : Priming with “2-(4-Chlorophenyl)benzimidazole” considerably increased the total oxidant status and a little improvement was observed in total soluble proteins .
Antiprotozoal Activity
- Field : Medicinal Chemistry
- Application : Derivatives of “2-(4-Chlorophenyl)benzimidazole” have been studied for their antiprotozoal activity .
- Method : The compound is synthesized and then tested against various protozoa .
- Results : The biological assays revealed structural features that favor the antiprotozoal activity against the three protozoans tested .
Corrosion Inhibitor
- Field : Industrial Chemistry
- Application : “2-(4-Chlorophenyl)benzimidazole” is used as a corrosion inhibitor in electroplating .
- Method : The compound is added to the electroplating solution to prevent corrosion of copper and aluminum .
- Results : The compound has been found to be an effective corrosion inhibitor .
Synthesis of Benzimidazoles
- Field : Organic Chemistry
- Application : “2-(4-Chlorophenyl)benzimidazole” can be synthesized using two methods: C–H functionalization and condensation reaction .
- Method : The compound is synthesized using α-zirconium hydrogen phosphate-based nanocatalyst . The use of 1.3 mol% catalyst and 3 equivalents of HOAc in CH3CN at 80 °C, under the direct flow of oxygen, leads to the highest conversion of the 4-chloro-N-phenylbenzamidine to 2-(4-chlorophenyl)-1H-benzimidazole .
- Results : The prepared catalysts are easily separated from the reaction mixture by centrifugation and reused several times without significant loss of activity .
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Derivatives of “2-(4-Chlorophenyl)benzimidazole”, such as 4-{2-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-vinyl}-benzoic acid methyl ester and 4-{2-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-ethyl}-benzoic acid methyl ester, have been identified as potent DP antagonists with improved selectivity at thromboxane A2 receptor .
- Method : The compound is synthesized and then tested for its medicinal properties .
- Results : The compounds showed promising results as potent DP antagonists .
Industrial Applications
- Field : Industrial Chemistry
- Application : “2-(4-Chlorophenyl)benzimidazole” is used in electroplating as a corrosion inhibitor for copper and aluminum. It is also an effective insecticide and fungicide .
- Method : The compound is added to the electroplating solution to prevent corrosion .
- Results : The compound has been found to be an effective corrosion inhibitor .
Synthesis of Benzimidazoles
- Field : Organic Chemistry
- Application : “2-(4-Chlorophenyl)benzimidazole” can be synthesized using two methods: C–H functionalization and condensation reaction .
- Method : The compound is synthesized using α-zirconium hydrogen phosphate-based nanocatalyst . The use of 1.3 mol% catalyst and 3 equivalents of HOAc in CH3CN at 80 °C, under the direct flow of oxygen, leads to the highest conversion of the 4-chloro-N-phenylbenzamidine to 2-(4-chlorophenyl)-1H-benzimidazole .
- Results : The prepared catalysts are easily separated from the reaction mixture by centrifugation and reused several times without significant loss of activity .
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Derivatives of “2-(4-Chlorophenyl)benzimidazole”, such as 4-{2-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-vinyl}-benzoic acid methyl ester and 4-{2-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-ethyl}-benzoic acid methyl ester, have been identified as potent DP antagonists with improved selectivity at thromboxane A2 receptor .
- Method : The compound is synthesized and then tested for its medicinal properties .
- Results : The compounds showed promising results as potent DP antagonists .
Industrial Applications
- Field : Industrial Chemistry
- Application : “2-(4-Chlorophenyl)benzimidazole” is used in electroplating as a corrosion inhibitor for copper and aluminum. It is also an effective insecticide and fungicide .
- Method : The compound is added to the electroplating solution to prevent corrosion .
- Results : The compound has been found to be an effective corrosion inhibitor .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Research on benzimidazoles, including 2-(4-Chlorophenyl)benzimidazole, is ongoing due to their wide variety of biological and pharmacological activities . Future directions may include further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine and other fields .
properties
IUPAC Name |
2-(4-chlorophenyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXUJRTVWRYYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353951 | |
Record name | 2-(4-Chlorophenyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)benzimidazole | |
CAS RN |
1019-85-8 | |
Record name | 2-(4-Chlorophenyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.